Oxytetracycline dihydrate Oxytetracycline dihydrate Oxytetracycline hydrochloride is an organic molecular entity.
Oxytetracycline hydrochloride (internal use) can cause developmental toxicity according to state or federal government labeling requirements.
A TETRACYCLINE analog isolated from the actinomycete STREPTOMYCES rimosus and used in a wide variety of clinical conditions.
Brand Name: Vulcanchem
CAS No.: 6153-64-6
VCID: VC0000560
InChI: InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1
SMILES: CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O
Molecular Formula: C22H25ClN2O9
Molecular Weight: 496.9 g/mol

Oxytetracycline dihydrate

CAS No.: 6153-64-6

VCID: VC0000560

Molecular Formula: C22H25ClN2O9

Molecular Weight: 496.9 g/mol

* For research use only. Not for human or veterinary use.

Oxytetracycline dihydrate - 6153-64-6

Description

Oxytetracycline dihydrate is a form of oxytetracycline, a broad-spectrum antibiotic belonging to the tetracycline class. It is derived from the actinomycete Streptomyces rimosus and is used in various clinical conditions due to its effectiveness against a wide range of Gram-positive and Gram-negative bacteria . This compound is particularly noted for its use in treating infections caused by Chlamydia, Mycoplasma, and other pathogens .

Pharmacokinetics

  • Absorption: Oxytetracycline is readily absorbed following oral administration, with 60 to 80% of the dose being absorbed when the stomach is empty .

  • Peak Plasma Concentration: Achieved within 2 to 4 hours after oral administration .

  • Half-life: Ranges from 6 to 12 hours in individuals with normal renal function .

  • Excretion: Approximately 10 to 35% of the dose is excreted in active form in the urine .

Clinical Uses

Oxytetracycline dihydrate is used to treat various infections, including:

  • Respiratory Infections: Effective against Mycoplasma pneumoniae and Haemophilus influenzae .

  • Skin Infections: Used in treating acne due to its activity against Cutibacterium acnes .

  • Urinary Tract Infections: Though its use has declined due to resistance, it remains an option for certain cases .

  • Veterinary Use: Commonly used in livestock to prevent diseases and in fish to control specific pathogens .

Veterinary Applications

In veterinary medicine, oxytetracycline dihydrate is used to control diseases in livestock and fish. It is administered in feed or through injections to prevent respiratory infections in cattle and poultry . Additionally, it is used to mark fish by interfering with bone deposition, creating visible marks on growing bones .

Environmental Impact

The use of oxytetracycline in animal feed can lead to its presence in manure, which may affect environmental bacteria and contribute to antimicrobial resistance. Research has shown that the breakdown of oxytetracycline in manure is influenced by environmental conditions, such as oxygen levels .

CAS No. 6153-64-6
Product Name Oxytetracycline dihydrate
Molecular Formula C22H25ClN2O9
Molecular Weight 496.9 g/mol
IUPAC Name (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1
Standard InChIKey SVDOODSCHVSYEK-IFLJXUKPSA-N
Isomeric SMILES C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl
SMILES CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O
Canonical SMILES CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl
Related CAS 79-57-2 (Parent)
Synonyms NA
Reference Chopra, Ian, and Marilyn Roberts. /Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance./ Microbiology and Molecular Biology Reviews (2001): 232-60. Http://www.ncbi.nlm.nih.gov. Web. 21 Aug. 2012.Hubbard A.R., 2011, Evaluation of Kasugamycin-use strategies Designed to Delay Development of Resistance in Erwinia amylovora. Master thesis of Botany and Plant Pathology, Oregon state University.
PubChem Compound 54680782
Last Modified Aug 15 2023

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